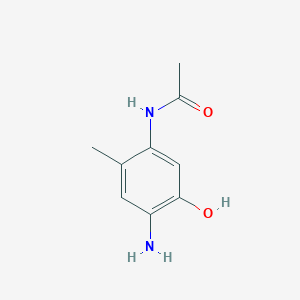

4-Acetamido-2-hydroxy-5-methylaniline

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

4-Acetamido-2-hydroxy-5-methylaniline is a chemical compound with the CAS Number: 2055118-99-3 . It has a linear formula of C9H12N2O2 .

Molecular Structure Analysis

The molecular structure of this compound is represented by the formula C9H12N2O2 . The IUPAC name for this compound is N-(4-amino-5-hydroxy-2-methylphenyl)acetamide .Physical and Chemical Properties Analysis

The physical and chemical properties of this compound include a molecular weight of 180.21 . More detailed properties such as melting point, boiling point, and density were not found in the search results.科学的研究の応用

Synthesis and Characterization

- 4-Acetamido-2-hydroxy-5-methylaniline has been synthesized in various studies, contributing to the field of organic chemistry. For instance, the synthesis and characterization of 2-hydroxy-N-methyl-N-phenyl-acetamide, a closely related compound, was achieved using N-methylaniline, chloracetyl chloride, anhydrous sodium acetate, and methanol through acetylation, esterfication, and ester interchange steps (Zhong-cheng & Wan-yin, 2002).

Chemical Reactions and Derivatives

- The chemical has been utilized in various reactions, leading to the creation of novel derivatives. For instance, the reaction of methyl 5-acetamido-4,7,8,9-tetra-O-acetyl-2-chloro-2,3,5-tri-deoxy- d -glycero-β- d -galacto-2-nonulopyranosonate with benzyl 2-azido-3,6-di-O-benzyl-2-deoxy-4-O-(2,3-di-O-benzyl-β- d -galactopyranosyl)-β- d -glucopyranoside in the presence of mercury cyanide—mercury bromide led to the formation of anomeric linked trisaccharides containing N-acetylneuraminic acid (Paulsen & Tietz, 1984).

Role in Medicinal Chemistry

- The compound has been part of research in medicinal chemistry. For instance, its derivatives have been studied for their potential antimalarial activity. A series of compounds prepared from substituted 1-phenyl-2-propanones, proceeding through the nitro, amino, and acetamido derivatives, showed significant antimalarial potency against Plasmodium berghei in mice (Werbel et al., 1986).

Use in Dye Synthesis

- This compound has been used in the synthesis of dye intermediates. For example, 3-Methyl-4-acetaminobenzenesulfonyl chloride was prepared from o-methylaniline, leading to the production of various dye intermediates (Bo, 2007).

In Organic Syntheses

- The compound has been employed in organic syntheses. For instance, the utilization of 3-methyl-4H-[1,2,4]-oxadiazol-5-one as a versatile protected acetamidine was demonstrated in various synthetic sequences, showcasing its stability and utility in organic chemistry (Moormann et al., 2004).

Applications in Chemistry and Biochemistry

- Its derivatives have been used to study metabolic pathways and the synthesis of complex biochemical compounds. For example, the metabolism of acetanilides and anisoles with rat liver microsomes was studied, contributing to our understanding of biochemical processes (Daly, 1970).

作用機序

Target of Action

Similar compounds, such as 5-acetamido-2-hydroxy benzoic acid derivatives, have been shown to target cyclooxygenase 2 (cox-2) enzymes . COX-2 is an enzyme responsible for the formation of prostanoids, including prostaglandins, prostacyclin, and thromboxane, which play a key role in inflammation and pain.

Mode of Action

Based on the structure and properties of similar compounds, it can be hypothesized that it may interact with its targets through a combination of hydrogen bonding, hydrophobic interactions, and possibly ionic interactions .

Biochemical Pathways

If we consider its potential interaction with cox-2, it could influence the arachidonic acid pathway, leading to a decrease in the production of pro-inflammatory prostaglandins .

Pharmacokinetics

In-silico studies of similar compounds suggest that they have good bioavailability and binding affinity with the cox-2 receptor . Further experimental studies are needed to confirm these properties for 4-Acetamido-2-hydroxy-5-methylaniline.

Result of Action

If it acts similarly to other cox-2 inhibitors, it could potentially reduce inflammation and pain by decreasing the production of pro-inflammatory prostaglandins .

特性

IUPAC Name |

N-(4-amino-5-hydroxy-2-methylphenyl)acetamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12N2O2/c1-5-3-7(10)9(13)4-8(5)11-6(2)12/h3-4,13H,10H2,1-2H3,(H,11,12) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GDRJGNLVIHNOTC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1NC(=O)C)O)N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

180.20 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-[(6-bromo-4-oxo-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-3-yl)methyl]-N-[(3-chlorophenyl)methyl]benzamide](/img/structure/B2440129.png)

![2-(1-methyl-4-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)-N-(p-tolyl)acetamide](/img/structure/B2440130.png)

![6-(thiophen-2-yl)-7-(3,4,5-trimethoxyphenyl)-7,12-dihydro-6H-chromeno[4,3-d][1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B2440131.png)

![N-(2-(4-chlorophenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-oxo-2-(piperidin-1-yl)acetamide](/img/structure/B2440132.png)

![5-bromo-2-chloro-N-(8-(methylsulfonyl)-8-azabicyclo[3.2.1]octan-3-yl)benzamide](/img/structure/B2440133.png)

![N-(2-(dimethylamino)ethyl)-N-(4-fluorobenzo[d]thiazol-2-yl)-4-tosylbutanamide hydrochloride](/img/structure/B2440142.png)

![N-(4-ethoxyphenyl)-2-((3-(p-tolyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)acetamide](/img/structure/B2440145.png)

![6-{[4-(4-Methoxyphenyl)piperazin-1-yl]carbonyl}-2-(4-methylpiperidin-1-yl)-1,3-benzothiazole](/img/structure/B2440146.png)